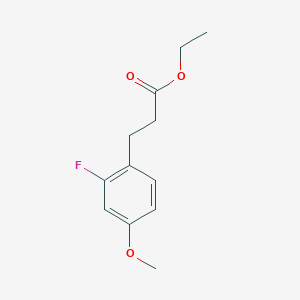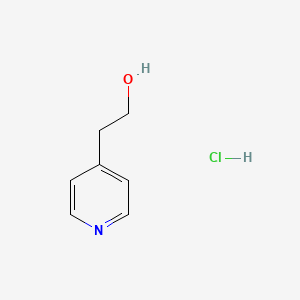
5-(6-Chloronicotinoyl)-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloronicotinoyl chloride is a chemical compound with the empirical formula C6H3Cl2NO . It is used in laboratory settings and for the synthesis of various substances .
Synthesis Analysis
6-Chloronicotinoyl chloride can undergo esterification reactions with diethylene glycol and pentaethylene glycol . It can also be used to synthesize other compounds such as [3H]imidacloprid, [3H]acetamiprid, N,N′-(1,4-phenylene)bis(6-(4-aminophenoxy)nicotinamide), 3-acetyl-6-chloropyridine, and 1,3-dipropyl-8(6-chloro-3-pyridyl)xanthine .Molecular Structure Analysis
The molecular weight of 6-Chloronicotinoyl chloride is 176.00 g/mol . Its structure can be represented by the SMILES string ClC(=O)c1ccc(Cl)nc1 .Physical And Chemical Properties Analysis
6-Chloronicotinoyl chloride has a melting point of 48-51 °C (lit.) . It is recommended to be stored in an inert atmosphere, under -20°C .Applications De Recherche Scientifique
Photocatalysis
5-(6-Chloronicotinoyl)-2-furoic acid plays a role in photocatalysis, as evidenced by research on the oxidation of 2-furoic acid using supported photocatalysts, which include highly crosslinked polymers. This process demonstrates the chemical's utility in synthetic applications involving light-activated reactions (Burguete et al., 2010).
Analytical Chemistry
In analytical chemistry, derivatives of 5-(6-Chloronicotinoyl)-2-furoic acid, such as 6-chloronicotinic acid, are quantified using advanced techniques like gas chromatography-mass spectrometry (GC-MS). This is crucial in measuring trace amounts of these compounds, particularly in human biological samples for occupational exposure studies (Nomura et al., 2013).
Biomass Utilization and Polymer Production
This compound is involved in the transformation of biomass-derived materials into valuable chemicals and polymers. For instance, research has explored the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid, a process significant for biomass utilization and renewable polymer industries (Zhang et al., 2017). Additionally, biocatalytic methods for producing similar compounds highlight the potential of these processes in creating sustainable substitutes for petroleum-derived materials (Yuan et al., 2019).
Chemical Synthesis
In the field of chemical synthesis, 5-(6-Chloronicotinoyl)-2-furoic acid derivatives are synthesized for various applications, including as intermediates in producing esters and other compounds. This demonstrates their versatility in organic synthesis and the potential for creating a wide range of chemical products (Li & Wang, 2002).
Advanced Material Development
The development of advanced materials also involves this chemical, as illustrated by research on scalable methods for producing furan-2,5-dicarboxylic acid, an important component in developing environmentally friendly polymers (Dick et al., 2017).
Fundamental Chemistry and Physics
Fundamental studies in chemistry and physics also utilize this compound, such as research on the effects of carboxylation on the stability and fragmentation of furan rings, providing insight into basic chemical and physical processes (Zawadzki et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
5-(6-chloropyridine-3-carbonyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-9-4-1-6(5-13-9)10(14)7-2-3-8(17-7)11(15)16/h1-5H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZVJPFZBBPWSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C2=CC=C(O2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641817 |
Source


|
| Record name | 5-(6-Chloropyridine-3-carbonyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Chloronicotinoyl)-2-furoic acid | |
CAS RN |
914203-44-4 |
Source


|
| Record name | 5-[(6-Chloro-3-pyridinyl)carbonyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914203-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(6-Chloropyridine-3-carbonyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)







![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)




